molecular formula C15H17N3O2 B12956530 acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine

acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine

Cat. No.: B12956530
M. Wt: 274.29 g/mol
InChI Key: UXNRBAJNAWIPGF-WDERRCLESA-N
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Description

Acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is characterized by its unique structure, which includes a pyridinoindole core with specific carbon isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the installation of side chains using reagents like N,N-dimethylmethylene ammonium chloride in acetic acid .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

274.29 g/mol

IUPAC Name

acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine

InChI

InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i11+1,12+1,16+1;

InChI Key

UXNRBAJNAWIPGF-WDERRCLESA-N

Isomeric SMILES

CC1=[13C]2[13C](=C(N=C1N)C)C3=CC=CC=C3[15NH]2.CC(=O)O

Canonical SMILES

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O

Origin of Product

United States

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